Methcillin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

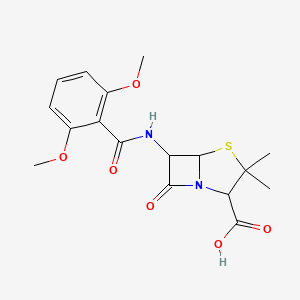

IUPAC Name |

6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQXTJLFIWVMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859047 | |

| Record name | 6-(2,6-Dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Biochemical Properties and Structure of Methicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties and structural features of methicillin (B1676495). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of antimicrobial resistance. The guide covers methicillin's mechanism of action, the molecular basis of resistance, its physicochemical properties, and detailed experimental protocols for its characterization.

Core Biochemical and Structural Properties

Methicillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] Discovered in 1960, it was specifically developed to be effective against penicillinase-producing Staphylococcus aureus.[1]

Chemical Structure and Nomenclature

Methicillin's chemical structure is characterized by a β-lactam ring fused to a thiazolidine (B150603) ring, a core structure common to all penicillins.[2] Its unique feature is the presence of a 2,6-dimethoxybenzoyl group attached to the 6-aminopenicillanic acid nucleus.[3] This bulky side chain provides steric hindrance, protecting the β-lactam ring from hydrolysis by staphylococcal β-lactamases (penicillinases).[2]

-

IUPAC Name: (2S,5R,6R)-6-(2,6-dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

-

Molecular Formula: C₁₇H₂₀N₂O₆S[1]

-

Synonyms: Meticillin, Staphcillin[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of methicillin and its sodium salt.

| Property | Value | Reference(s) |

| Molecular Weight | 380.42 g/mol | [1] |

| Melting Point | 196-197 °C (for Methicillin Sodium Salt) | [4] |

| pKa | 2.77 | |

| Solubility | Methicillin Sodium Salt in: | |

| Water: Soluble | [4] | |

| PBS (pH 7.2): ~10 mg/mL | ||

| Ethanol: ~2 mg/mL | ||

| DMSO: ~16 mg/mL | ||

| Dimethyl formamide: ~20 mg/mL |

Mechanism of Action and Resistance

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Like other β-lactam antibiotics, methicillin's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[1] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[1][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, catalyzing the cross-linking of peptide side chains of adjacent glycan strands.[5] By acting as a structural analog of the D-alanyl-alanine substrate of the transpeptidase, methicillin acylates the active site serine of PBPs, rendering them inactive.[2] This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[2] In methicillin-susceptible S. aureus, the primary targets are PBP1, PBP2, and PBP3.

Figure 1: Mechanism of action of methicillin.

Mechanism of Resistance: The Role of PBP2a

The primary mechanism of methicillin resistance in S. aureus (MRSA) is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[6] The mecA gene encodes a unique penicillin-binding protein, PBP2a (also known as PBP2'), which has a very low affinity for methicillin and other β-lactam antibiotics.[6] While the native PBPs of S. aureus are effectively inhibited by methicillin, PBP2a remains active and can continue to catalyze the transpeptidation reactions necessary for cell wall synthesis, allowing the bacteria to survive and replicate in the presence of the antibiotic.[5]

Figure 2: Comparison of methicillin's effect on MSSA and MRSA.

Regulation of mecA Expression

The expression of the mecA gene is controlled by a regulatory system consisting of two genes, mecR1 and mecI, located upstream of mecA. MecR1 is a transmembrane sensor protein, and MecI is a repressor protein. In the absence of a β-lactam antibiotic, MecI binds to the operator region of the mecA gene, preventing its transcription. When a β-lactam antibiotic is present, it is sensed by MecR1, which then initiates a signal transduction cascade that leads to the inactivation of the MecI repressor, allowing for the transcription of mecA and the production of PBP2a.

References

- 1. Methicillin sodium | Bacterial | CAS 132-92-3 | Buy Methicillin sodium from Supplier InvivoChem [invivochem.com]

- 2. Methicillin Sodium Salt CAS#: 132-92-3 [m.chemicalbook.com]

- 3. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 4. Methicillin sodium salt, 90+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methicillin Sodium Salt | 132-92-3 [chemicalbook.com]

The Dawn of an Era: Early Research on Methicillin's Antibacterial Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Assessment of Antibacterial Activity

The initial studies on methicillin's efficacy focused on its ability to inhibit the growth of and kill various bacterial strains, with a significant emphasis on penicillin-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was a key metric.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC data from early seminal papers, showcasing methicillin's activity against a range of staphylococci and other bacteria.

Table 1: MIC of Methicillin (B1676495) (B.R.L. 1241) against Penicillin-Sensitive and Penicillin-Resistant Staphylococcus aureus

| Bacterial Strain | Penicillinase Production | MIC of Penicillin G (µg/ml) | MIC of Methicillin (µg/ml) |

| S. aureus (Oxford) | - | 0.02 | 2.5 |

| Penicillin-Sensitive Strains (Various) | - | 0.01 - 0.04 | 1.25 - 2.5 |

| Penicillin-Resistant Strains (Various) | + | >1000 | 2.5 - 5.0 |

Data compiled from Rolinson et al., 1960.

Table 2: Emergence of Methicillin Resistance - MICs of "Celbenin" against Sensitive and Resistant Staphylococcus aureus

| Strain Type | Number of Strains | MIC of "Celbenin" (Methicillin) (µg/ml) |

| Penicillin-Sensitive | 100 | 1.25 - 2.5 |

| Penicillin-Resistant | 100 | 2.5 - 5.0 |

| "Celbenin"-Resistant | 3 | >100 |

Data from Jevons, 1961, describing the first observed instances of methicillin resistance.

Experimental Protocols of Early Methicillin Research

The methodologies employed in the early 1960s laid the groundwork for standardized antibiotic susceptibility testing. The following sections detail the key experimental protocols used to evaluate methicillin's antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The primary method for determining the MIC in these early studies was the serial broth dilution method.

Protocol: Broth Dilution for MIC Determination

-

Media Preparation: A suitable liquid culture medium, such as nutrient broth or trypticase soy broth, was prepared and sterilized.

-

Antibiotic Dilution Series: A series of twofold dilutions of methicillin (and penicillin G for comparison) were prepared in the broth. The concentration range was selected to encompass the expected MIC values.

-

Inoculum Preparation: The bacterial strains to be tested were grown in broth to a standardized turbidity, often corresponding to a specific number of colony-forming units (CFU) per milliliter. A typical inoculum size was approximately 10^5 CFU/ml in the final test volume.

-

Inoculation: A standardized volume of the bacterial suspension was added to each tube in the antibiotic dilution series, as well as to a positive control tube (broth with bacteria, no antibiotic) and a negative control tube (broth only).

-

Incubation: The tubes were incubated under appropriate conditions, typically at 37°C for 18-24 hours.

-

Reading Results: The MIC was determined as the lowest concentration of the antibiotic that resulted in no visible turbidity (growth) after incubation.

Bactericidal Activity Assessment

To determine if methicillin was bactericidal (killed bacteria) or bacteriostatic (inhibited growth), researchers performed subculturing from the clear tubes in the MIC assay.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing: Following the MIC determination, a small, standardized volume (e.g., 0.01 ml) was taken from each tube that showed no visible growth.

-

Plating: The sampled volume was spread onto the surface of a suitable agar (B569324) medium (e.g., nutrient agar or blood agar) that did not contain any antibiotic.

-

Incubation: The plates were incubated at 37°C for 24-48 hours.

-

Reading Results: The MBC was defined as the lowest concentration of the antibiotic from which no bacterial colonies grew on the subculture plates, indicating a 99.9% kill of the original inoculum.

Visualizing Experimental Workflows and Mechanisms

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Early Postulated Mechanism of Methicillin's Antibacterial Action.

Early Understanding of the Mechanism of Action

The initial research correctly postulated that methicillin, like other penicillins, interfered with the synthesis of the bacterial cell wall.[1] The key innovation of methicillin was its resistance to the hydrolytic action of penicillinase, an enzyme produced by resistant staphylococci that inactivates standard penicillin.[1] This resistance was attributed to the steric hindrance provided by the dimethoxyphenyl group in its chemical structure.

The mechanism was understood as follows:

-

Target: The primary target of methicillin was believed to be the enzymes responsible for the final stages of peptidoglycan synthesis, which forms the rigid cell wall of bacteria. These enzymes were later identified as penicillin-binding proteins (PBPs).

-

Inhibition: Methicillin binds to these enzymes, preventing them from cross-linking the peptidoglycan chains.

-

Outcome: This inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.

The emergence of methicillin-resistant strains, as first reported by Jevons in 1961, was a surprising and concerning development.[2] The mechanism of this resistance was not immediately understood but was correctly hypothesized to be distinct from penicillinase production, as these resistant strains were not found to inactivate methicillin. This observation laid the groundwork for future research that would uncover the role of the mecA gene and the production of an altered penicillin-binding protein, PBP2a.

Conclusion

The early research on methicillin in the 1960s marked a critical juncture in the fight against antibiotic resistance. The meticulous quantitative analysis and the development of robust experimental protocols not only established methicillin as a potent therapeutic agent against penicillin-resistant Staphylococcus aureus but also set the stage for the ongoing study of antibiotic resistance mechanisms. While the initial optimism was tempered by the rapid emergence of resistance, these foundational papers remain a cornerstone of antimicrobial research, reminding us of the dynamic interplay between scientific innovation and bacterial evolution.

References

The Molecular Basis of mecA-Mediated Methicillin Resistance: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, largely attributable to its acquisition of the mecA gene. This gene confers resistance to nearly all β-lactam antibiotics, a cornerstone of antibacterial therapy. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning mecA-mediated methicillin (B1676495) resistance, intended for researchers, scientists, and professionals involved in drug development. We will delve into the genetic basis of this resistance, the regulation of mecA expression, the biochemical properties of its protein product, and the experimental methodologies crucial for its study.

The Genetic Determinant of Resistance: The mecA Gene and the Staphylococcal Cassette Chromosome mec (SCCmec)

The fundamental basis of methicillin resistance in S. aureus is the presence of the mecA gene.[1] This gene is not native to the S. aureus genome but is acquired through horizontal gene transfer.[1] It is housed within a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[2] SCCmec is a large, mobile genetic element that integrates into a specific site in the S. aureus chromosome, near the origin of replication.[3]

The SCCmec element is characterized by two essential components: the mec gene complex and the ccr gene complex.[4] The mec gene complex includes the mecA gene itself, along with its regulatory genes, mecR1 and mecI.[5] The ccr gene complex contains cassette chromosome recombinase genes (ccrA and ccrB or ccrC) that mediate the integration and excision of the SCCmec element from the bacterial chromosome.[6]

To date, fourteen types of SCCmec (I to XIV) have been classified based on the combination of the ccr gene allotype and the class of the mec gene complex.[6] This classification is crucial for epidemiological studies of MRSA.

The Key Effector: Penicillin-Binding Protein 2a (PBP2a)

The mecA gene encodes a unique penicillin-binding protein, PBP2a (also referred to as PBP2').[1] PBPs are bacterial enzymes essential for the final steps of peptidoglycan biosynthesis, the major component of the bacterial cell wall.[2] β-lactam antibiotics exert their bactericidal effect by binding to and inactivating these enzymes, thereby inhibiting cell wall synthesis.

PBP2a is a transpeptidase that is functionally distinct from the native PBPs of S. aureus due to its remarkably low affinity for β-lactam antibiotics.[7][8] This low affinity is attributed to a closed active site that sterically hinders the access of β-lactam molecules.[9] Consequently, in the presence of β-lactam concentrations that would inhibit the native PBPs, PBP2a can continue to catalyze the transpeptidation reactions necessary for peptidoglycan cross-linking, allowing the bacterium to survive and proliferate.[7][10]

Allosteric Regulation of PBP2a

Interestingly, the activity of PBP2a is subject to allosteric regulation. The binding of peptidoglycan precursors to an allosteric site, located approximately 60 Å from the active site, induces a conformational change that opens the active site.[11] This opening allows for the binding of the peptidoglycan substrate and subsequent catalysis. This allosteric mechanism provides a potential target for novel therapeutic strategies aimed at inhibiting PBP2a function.

Regulation of mecA Expression

The expression of the mecA gene is tightly controlled by a sophisticated regulatory system, ensuring that PBP2a is produced primarily in the presence of β-lactam antibiotics. This inducible expression minimizes the fitness cost to the bacterium in the absence of antibiotic pressure. The primary regulators are the products of the mecR1 and mecI genes, located upstream of mecA on the SCCmec element.[12]

-

mecR1 encodes a transmembrane sensor-transducer protein. The extracellular domain of MecR1 senses the presence of β-lactam antibiotics.

-

mecI encodes a repressor protein that binds to the promoter region of the mecA gene, preventing its transcription.

In the absence of β-lactams, MecI dimerizes and binds to the mecA operator, repressing transcription. When a β-lactam antibiotic is present, it acylates the sensor domain of MecR1, triggering a conformational change that is transmitted to its cytoplasmic domain. This activated cytoplasmic domain, which possesses proteolytic activity, then cleaves the MecI repressor. The cleavage of MecI leads to its dissociation from the mecA operator, thereby derepressing the transcription of mecA and leading to the production of PBP2a.[3]

The following diagram illustrates the signaling pathway of mecA induction:

References

- 1. researchgate.net [researchgate.net]

- 2. Multiplex Real-Time PCR for Rapid Staphylococcal Cassette Chromosome mec Typing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RWJ-54428 (MC-02,479), a new cephalosporin with high affinity for penicillin-binding proteins, including PBP 2a, and stability to staphylococcal beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 5. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. Multiplex PCR Strategy for Rapid Identification of Structural Types and Variants of the mec Element in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Methicillin Resistance: A Technical Guide on the Role of Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global dissemination of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health. This resistance is fundamentally linked to the bacterium's ability to circumvent the inhibitory effects of β-lactam antibiotics, a cornerstone of antibacterial therapy. At the heart of this resistance mechanism lies a fascinating interplay of genetics, protein structure, and enzymatic function, centered around a unique class of enzymes known as penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of the role of PBPs in methicillin (B1676495) resistance, with a focus on the molecular underpinnings, quantitative data, and key experimental methodologies for an audience of researchers, scientists, and drug development professionals.

The Molecular Basis of Methicillin Resistance: The Emergence of PBP2a

The primary determinant of broad-spectrum β-lactam resistance in MRSA is the acquisition of the mecA gene.[1][2][3] This gene is part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec), which can be transferred between staphylococcal species.[1][2] The mecA gene encodes a unique penicillin-binding protein, PBP2a (also known as PBP2'), which is a 78-kDa transpeptidase.[4][5]

Unlike the native PBPs of S. aureus (PBP1, PBP2, PBP3, and PBP4), PBP2a exhibits an intrinsically low affinity for almost all β-lactam antibiotics.[5][6][7] This low affinity is crucial for resistance. In the presence of β-lactams, the native PBPs become acylated and inactivated, halting peptidoglycan synthesis and leading to cell death.[5][8] However, PBP2a remains functional and takes over the essential transpeptidation reaction, which involves cross-linking the peptide side chains of peptidoglycan strands, thereby ensuring the integrity of the bacterial cell wall and allowing the bacterium to survive and proliferate.[2][4][9][10]

The low affinity of PBP2a for β-lactams is attributed to its closed active site, which sterically hinders the access of most β-lactam molecules.[4][6] This structural feature is a key element in its ability to discriminate between its natural peptidoglycan substrate and the β-lactam antibiotics that mimic it.[4][11]

The mecA Regulatory System

The expression of mecA is tightly regulated by the products of the mecI and mecR1 genes, which are also located on the SCCmec.[1][3][12][13][14] MecI acts as a repressor of mecA transcription, while MecR1 is a signal transducer that, upon binding to a β-lactam antibiotic, initiates a signaling cascade leading to the derepression of mecA transcription.[3][12] However, many clinical MRSA isolates have mutations in mecI or mecR1, leading to constitutive high-level expression of PBP2a.[1]

The Role of Native Penicillin-Binding Proteins in Resistance

While PBP2a is the primary determinant of methicillin resistance, the native PBPs of S. aureus play a crucial cooperative role. PBP2, in particular, is essential for the expression of high-level resistance.[15][16] PBP2 is a bifunctional enzyme with both transglycosylase (TGase) and transpeptidase (TPase) activities.[15][17][18] The TGase activity of PBP2 is responsible for polymerizing the glycan strands of the peptidoglycan.[18] In the presence of β-lactams, the TPase activity of PBP2 is inhibited, but its TGase activity remains functional and is essential for providing the growing peptidoglycan chains that PBP2a then cross-links.[5][15][16][18] This cooperative action between the TGase of PBP2 and the TPase of PBP2a is a critical aspect of the resistance mechanism.[1][18]

PBP4, a non-essential PBP with carboxypeptidase and transpeptidase activity, also contributes to the level of β-lactam resistance.[17][19][20] Overexpression of PBP4 can lead to increased resistance, and it is thought to play a role in the secondary cross-linking of peptidoglycan, further strengthening the cell wall.[19][20][21]

Allosteric Regulation of PBP2a: A Novel Target for Drug Development

A groundbreaking discovery in the field of MRSA research was the identification of an allosteric regulatory site on PBP2a, located approximately 60 Å away from the active site.[4][9][22] Binding of certain ligands to this allosteric site triggers a conformational change that opens the closed active site, making it more accessible to substrates and, importantly, to certain β-lactam antibiotics.[8][9][23]

This allosteric regulation is a key aspect of PBP2a's function. It is hypothesized that the binding of a nascent peptidoglycan strand to the allosteric site signals the enzyme to open its active site to accept another peptidoglycan strand for cross-linking.[23]

Significantly, certain novel cephalosporins, such as ceftaroline (B109729) and ceftobiprole, have been shown to bind to this allosteric site.[4][9][22] This binding event primes the PBP2a enzyme for inactivation by a second molecule of the same or a different β-lactam at the now-open active site.[8][9] This discovery has opened up new avenues for the development of anti-MRSA drugs that exploit this allosteric mechanism.[22]

Quantitative Analysis of PBP-β-Lactam Interactions

The affinity of β-lactam antibiotics for PBPs is a critical determinant of their efficacy. This is typically quantified by determining the 50% inhibitory concentration (IC50) or the dissociation constant (Kd).

| PBP | β-Lactam Antibiotic | Parameter | Value | Reference |

| PBP2a | Benzylpenicillin | Kd | 13.3 mM | [24] |

| PBP2a | Benzylpenicillin | k2 (acylation rate) | 0.22 s-1 | [24] |

| PBP2a | Methicillin | Kd | 16.9 mM | [24] |

| PBP2a | Methicillin | k2 (acylation rate) | 0.0083 s-1 | [24] |

| All S. aureus PBPs | Ceftobiprole | IC50 | <1 μg/mL | [4] |

Note: PBP2a refers to a truncated, soluble form of the protein used in the cited study.

Experimental Methodologies

Competitive Penicillin-Binding Protein Assay

This assay is a standard method to determine the binding affinity of a test compound for PBPs.

Principle: The assay measures the ability of an unlabeled test compound (e.g., a new β-lactam) to compete with a labeled penicillin (e.g., 3H-benzylpenicillin or a fluorescent penicillin derivative like Bocillin-FL) for binding to PBPs in bacterial cell membrane preparations.[25][26]

Detailed Protocol:

-

Preparation of Bacterial Membranes:

-

Grow the S. aureus strain of interest to the mid-logarithmic phase in a suitable broth medium.[25]

-

Harvest the cells by centrifugation at 4°C.[25]

-

Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[27]

-

Resuspend the cells in the same buffer and lyse them by sonication or using a French press.[25][27]

-

Separate the membrane fraction from the soluble components by ultracentrifugation.[25]

-

Wash the membrane pellet and resuspend it in a suitable buffer. The total protein concentration should be determined.[26]

-

Store the membrane preparation at -70°C until use.[27]

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with varying concentrations of the unlabeled test antibiotic for a specific time and temperature (e.g., 30 minutes at 30°C).[25]

-

Add a fixed, saturating concentration of a labeled penicillin (e.g., 3H-benzylpenicillin or Bocillin-FL) to each tube and incubate for a shorter duration (e.g., 10 minutes at 30°C).[25]

-

Terminate the binding reaction by adding an excess of unlabeled penicillin or by rapid filtration.[25]

-

-

Detection and Analysis:

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

-

For radiolabeled penicillin, visualize the PBPs by fluorography after exposing the gel to X-ray film.[27]

-

For fluorescently labeled penicillin, visualize the PBPs using a fluorescence scanner.[25]

-

Quantify the band intensity for each PBP using densitometry or imaging software.[25]

-

Plot the percentage of labeled penicillin binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.[25]

-

In Vivo PBP Labeling with Fluorescent Probes

This method allows for the visualization of active PBPs in live bacterial cells.

Principle: Live bacterial cells are incubated with a fluorescently labeled β-lactam probe, which covalently binds to active PBPs. The labeled cells can then be visualized by fluorescence microscopy to determine the subcellular localization of PBPs, or the cell lysate can be analyzed by SDS-PAGE to visualize the labeled PBP profile.[28]

Detailed Protocol:

-

Cell Culture and Labeling:

-

Grow the S. aureus strain to the desired growth phase.

-

Harvest 1 mL of the cell culture by centrifugation.[28]

-

Resuspend the cell pellet in a suitable buffer (e.g., PBS) containing the fluorescent β-lactam probe (e.g., Bocillin-FL).[28]

-

Incubate at room temperature for a specified time (e.g., 10-30 minutes).[28]

-

Wash the cells by centrifugation to remove the unbound probe.[28]

-

-

Analysis:

-

Fluorescence Microscopy: Resuspend the labeled cells in buffer and mount them on a microscope slide for imaging.

-

In-gel Fluorescence: Lyse the labeled cells, separate the membrane proteins by SDS-PAGE, and visualize the fluorescently labeled PBPs using a gel scanner.[28]

-

Visualizing the Molecular Mechanisms and Workflows

Caption: Mechanism of PBP-mediated methicillin resistance in S. aureus.

Caption: Allosteric regulation of PBP2a activity.

Caption: Experimental workflow for a competitive PBP binding assay.

Conclusion

The evolution of methicillin resistance in S. aureus is a classic example of bacterial adaptation, with penicillin-binding proteins at the epicenter of this phenomenon. The acquisition of mecA and the subsequent expression of the low-affinity PBP2a, coupled with the cooperative action of native PBPs, allows MRSA to thrive in the presence of β-lactam antibiotics. The discovery of allosteric regulation of PBP2a has unveiled a vulnerability that can be exploited for the development of novel therapeutics. A thorough understanding of the molecular mechanisms, quantitative binding kinetics, and experimental methodologies outlined in this guide is paramount for researchers and drug development professionals in the ongoing battle against antibiotic resistance. Continued investigation into the intricate world of PBPs will undoubtedly pave the way for innovative strategies to combat MRSA and other multidrug-resistant pathogens.

References

- 1. mecA - Wikipedia [en.wikipedia.org]

- 2. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. rcsb.org [rcsb.org]

- 12. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methicillin Resistance in <i>Staphylococcus aureus</i>: A Review of the mecA Gene and Its Role in Antibiotic Resistance [researchercollab.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PBP4: A New Perspective on Staphylococcus aureus β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monofunctional Transglycosylases Are Not Essential for Staphylococcus aureus Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Frontiers | Recognition of Peptidoglycan Fragments by the Transpeptidase PBP4 From Staphylococcus aureus [frontiersin.org]

- 21. journals.asm.org [journals.asm.org]

- 22. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Conformational dynamics in penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus, allosteric communication network and enablement of catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 28. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Determinants of Methicillin Susceptibility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin (B1676495) resistance in Staphylococcus aureus (MRSA) poses a significant global health threat, necessitating a comprehensive understanding of its genetic underpinnings for the development of novel diagnostic and therapeutic strategies. This technical guide provides an in-depth exploration of the core genetic determinants governing methicillin susceptibility and resistance. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in combating antimicrobial resistance. This document details the molecular mechanisms, regulatory pathways, and mobile genetic elements that collectively define the methicillin-resistant phenotype, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Core Genetic Determinant: The mecA Gene

The cornerstone of methicillin resistance is the acquisition of the mecA gene.[1][2][3][4] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for β-lactam antibiotics such as methicillin.[1][2][3][4] In susceptible S. aureus strains (MSSA), β-lactams inhibit the transpeptidase activity of native PBPs, disrupting cell wall synthesis and leading to cell death.[1] However, in the presence of mecA, PBP2a continues to function even at high concentrations of β-lactams, allowing for the continued biosynthesis of the bacterial cell wall and conferring resistance.[1][3]

The Mobile Genetic Element: Staphylococcal Cassette Chromosome mec (SCCmec)

The mecA gene is not part of the native S. aureus chromosome but is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1][5][6] This element integrates into a specific site in the staphylococcal chromosome, orfX.[7] The SCCmec element is the primary vehicle for the horizontal transfer of methicillin resistance among staphylococci.[6]

SCCmec elements are characterized by two essential components:

-

The mec gene complex: This complex contains the mecA gene and, in some cases, its regulatory genes, mecR1 and mecI.[1][5][8][9]

-

The cassette chromosome recombinase (ccr) gene complex: This complex encodes for recombinase enzymes (CcrA, CcrB, or CcrC) that mediate the integration and excision of the SCCmec element from the bacterial chromosome.[5][10]

The combination of different classes of the mec gene complex and types of the ccr gene complex defines the various SCCmec types, which are designated by Roman numerals (I, II, III, etc.).[3][5] To date, at least fourteen SCCmec types have been identified.[5]

Structure and Classification of SCCmec Elements

The structural organization of SCCmec elements can be generalized as: orfX - J3 region - mec complex - J2 region - ccr complex - J1 region. The "J" or "junkyard" regions are non-essential for the mobility of the cassette but can carry additional antimicrobial resistance genes.[5][7]

Table 1: Classification of mec Gene Complexes

| Class | Genetic Organization | Characteristics |

| A | IS431-mecA-mecR1-mecI | Prototype complex with complete regulatory genes.[5][9] |

| B | IS1272-mecA-ΔmecR1 | Truncated mecR1 due to IS1272 insertion; mecI is deleted.[5][9][11] |

| C1 | IS431-mecA-ΔmecR1 | Truncated mecR1 due to IS431 insertion.[1][5] |

| C2 | IS431(reversed)-mecA-ΔmecR1 | Similar to C1 but with the upstream IS431 in the opposite orientation.[5] |

| D | mecA-ΔmecR1 | Partial deletion of mecR1 and complete deletion of mecI without an associated insertion sequence.[9] |

| E | blaZ-mecC-mecR1-mecI | Contains the mecC gene, a homolog of mecA. |

Regulation of mecA Expression

The expression of mecA is tightly regulated by the products of the mecR1 and mecI genes, which are located upstream of mecA in some SCCmec types.[1][12][13]

-

mecI : Encodes a repressor protein that binds to the promoter region of mecA, preventing its transcription in the absence of a β-lactam antibiotic.[12][13][14]

-

mecR1 : Encodes a transmembrane sensor-transducer protein. Upon exposure to a β-lactam, MecR1 undergoes a conformational change and initiates a signaling cascade that leads to the inactivation of the MecI repressor, allowing for the transcription of mecA.[3][12][13][14]

In many clinical MRSA isolates, the mecR1-mecI regulatory system is truncated or absent, leading to constitutive or inducible expression of mecA under the control of other regulatory elements, such as the blaZ regulatory system for penicillinase production.[1][12]

Signaling Pathway of mecA Regulation

Caption: Signaling pathway for the induction of mecA expression.

Auxiliary Genetic Factors

While mecA is the primary determinant of methicillin resistance, the level of resistance is influenced by a variety of other chromosomal genes, often referred to as auxiliary genes. These genes are involved in various cellular processes, including cell wall synthesis and turnover.

One of the most well-characterized auxiliary genes is femA (factor essential for methicillin resistance). The femA gene encodes a protein involved in the formation of the pentaglycine (B1581309) interpeptide bridge in the staphylococcal cell wall peptidoglycan.[11][15][16][17][18] Mutations in femA can lead to a significant decrease in the level of methicillin resistance, even in the presence of a functional mecA gene.[15]

Non-mecA Mediated Resistance

Although less common, methicillin resistance can also occur through mechanisms independent of mecA. These include:

-

Hyperproduction of β-lactamase: Some strains can produce large amounts of β-lactamase, which can hydrolyze methicillin to some extent, leading to borderline resistance.[2]

-

Modifications of native PBPs: Mutations in the genes encoding the native PBPs can lead to reduced affinity for β-lactam antibiotics.[19][20] For instance, mutations in the promoter region of the pbp4 gene have been shown to cause PBP4 overexpression and contribute to increased β-lactam resistance.[19][20]

Quantitative Data on Methicillin Susceptibility

The level of methicillin resistance, as determined by the Minimum Inhibitory Concentration (MIC) of oxacillin (B1211168), can vary significantly among MRSA isolates. This variation is influenced by the SCCmec type, the genetic background of the strain, and the expression level of mecA.

Table 2: Representative Oxacillin MIC Values for S. aureus

| Strain Type | mecA Status | Typical Oxacillin MIC Range (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | Negative | ≤ 2 | [20][21] |

| Oxacillin-Susceptible mecA-Positive S. aureus (OS-MRSA) | Positive | ≤ 2 | [20][21] |

| Methicillin-Resistant S. aureus (MRSA) | Positive | ≥ 4 | [4] |

Table 3: Prevalence of Major SCCmec Types in Clinical MRSA Isolates (Illustrative Data)

| SCCmec Type | Prevalence (%) - Study 1 | Prevalence (%) - Study 2 | Prevalence (%) - Study 3 |

| I | 27.9 | 0.8 | 41.2 (HA-MRSA) |

| II | - | 36.6 | - |

| III | 23.3 | 26.0 | 19.6 (HA-MRSA) |

| IV | 37.2 | 20.6 | 50.6 (CA-MRSA) |

| V | - | 8.4 | 66.7 (CA-MRSA) |

Note: Prevalence data is highly dependent on geographical location and whether the isolates are from hospital-associated (HA) or community-associated (CA) infections.[6][12][14][15][22]

Table 4: Quantitative mecA Expression and Oxacillin Resistance

| Condition | Relative mecA mRNA Expression (Fold Change) | Phenotype |

| Uninduced | 1 | Baseline |

| Oxacillin-induced | 8 | Increased Resistance |

Data from a study showing an 8-fold increase in mecA expression upon induction with oxacillin.

Experimental Protocols

Accurate determination of methicillin susceptibility and the underlying genetic determinants is crucial for both clinical diagnostics and research. Below are detailed methodologies for key experiments.

Broth Microdilution for Oxacillin MIC Determination

This method determines the minimum concentration of oxacillin that inhibits the visible growth of S. aureus.

Materials:

-

Mueller-Hinton broth (MHB), cation-adjusted

-

2% NaCl supplementation for MHB

-

Oxacillin stock solution

-

96-well microtiter plates

-

S. aureus isolate

-

0.5 McFarland turbidity standard

-

Incubator (33-35°C)

Procedure:

-

Prepare Oxacillin Dilutions: Serially dilute the oxacillin stock solution in cation-adjusted MHB with 2% NaCl in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 128 µg/mL).

-

Inoculum Preparation: From a fresh (18-24 hour) culture, suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the plates at 33-35°C for 24 hours.

-

Reading Results: The MIC is the lowest concentration of oxacillin at which there is no visible growth.

Multiplex PCR for SCCmec Typing

This technique allows for the simultaneous amplification of different DNA targets to identify the SCCmec type.

Materials:

-

DNA extraction kit

-

PCR thermal cycler

-

Primers specific for different mec and ccr gene complexes, and J regions

-

Taq DNA polymerase and dNTPs

-

Agarose (B213101) gel electrophoresis system

-

DNA ladder

Procedure:

-

DNA Extraction: Isolate genomic DNA from the S. aureus strain. A rapid heating-based method can also be used.

-

PCR Amplification: Prepare a PCR master mix containing the specific primer sets for the desired SCCmec types, Taq polymerase, dNTPs, and PCR buffer. Add the extracted DNA to the master mix.

-

Thermal Cycling: Perform PCR using an optimized thermal cycling program. A representative program might include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel.

-

Analysis: Determine the SCCmec type based on the pattern of amplified bands compared to known reference strains.

Quantitative Real-Time PCR (qPCR) for mecA Expression

This method is used to quantify the amount of mecA mRNA, providing a measure of gene expression.

Materials:

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for mecA and a reference (housekeeping) gene

Procedure:

-

RNA Extraction: Isolate total RNA from S. aureus cultures grown under specific conditions (e.g., with and without oxacillin induction).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR: Perform qPCR using the synthesized cDNA as a template with primers for mecA and a reference gene.

-

Data Analysis: Calculate the relative expression of mecA normalized to the reference gene using the ΔΔCt method.

PBP2a Latex Agglutination Test

This is a rapid immunological test for the detection of the PBP2a protein.

Materials:

-

PBP2a latex agglutination test kit (containing test latex sensitized with anti-PBP2a monoclonal antibodies, control latex, and extraction reagents)

-

Test cards

-

Mixing sticks

Procedure:

-

PBP2a Extraction: Suspend several colonies of the test isolate in the provided extraction reagent. Lyse the cells by boiling or chemical treatment as per the kit instructions. Centrifuge to pellet cellular debris.

-

Agglutination Test: Place one drop of the test latex and one drop of the control latex onto separate circles on the test card.

-

Add a drop of the supernatant containing the extracted proteins to each latex drop.

-

Mix and rock the card for the time specified in the kit instructions (typically up to 3 minutes).

-

Interpretation: Observe for agglutination (clumping) of the latex particles. Agglutination with the test latex and no agglutination with the control latex indicates a positive result for PBP2a.

Mandatory Visualizations

Experimental Workflow for MRSA Identification and Characterization

Caption: Workflow for MRSA identification and molecular characterization.

Genetic Organization of SCCmec Types I-IV

Caption: Simplified structure of SCCmec types I-IV.

Conclusion

The genetic determinants of methicillin susceptibility in Staphylococcus aureus are complex and multifactorial. While the acquisition of the mecA gene via the SCCmec mobile genetic element is the primary mechanism of resistance, the level of resistance is modulated by the regulatory elements within the SCCmec cassette and a host of auxiliary genes within the bacterial chromosome. A thorough understanding of these genetic factors, coupled with robust and accurate experimental methodologies, is essential for the ongoing surveillance of MRSA, the development of rapid and reliable diagnostic tests, and the discovery of novel therapeutic agents to combat this formidable pathogen. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricacies of methicillin resistance and contribute to the global effort to overcome antimicrobial resistance.

References

- 1. Classification of Staphylococcal Cassette Chromosome mec (SCCmec): Guidelines for Reporting Novel SCCmec Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pjmonline.org [pjmonline.org]

- 4. Performance of Eight Methods, Including Two New Rapid Methods, for Detection of Oxacillin Resistance in a Challenge Set of Staphylococcus aureus Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SCCmec - Wikipedia [en.wikipedia.org]

- 6. High frequency of SCCmec type IV and multidrug-resistant SCCmec type I among hospital acquired methicillin-resistant Staphylococcus aureus isolates in Birjand Imam Reza Hospital, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SCCmec types from I to XV [jarbb.jp]

- 8. mec gene complex [jarbb.jp]

- 9. Origin and Molecular Evolution of the Determinant of Methicillin Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fortunejournals.com [fortunejournals.com]

- 11. Genetic organization of mecA and mecA-regulatory genes in epidemic methicillin-resistant Staphylococcus aureus from Australia and England - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methicillin-Resistant Staphylococcus aureus has Phenotypic Variation in mecA Expression that Alters Antibiotic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbiologyjournal.org [microbiologyjournal.org]

- 15. researchgate.net [researchgate.net]

- 16. Figure 3, Process flow diagram - Screening for Methicillin-Resistant Staphylococcus aureus (MRSA): Future Research Needs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. thomassci.com [thomassci.com]

- 18. Real-time PCR assay for detection of Staphylococcus aureus, Panton-Valentine Leucocidin and Methicillin Resistance directly from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multiplex PCR Strategy for Rapid Identification of Structural Types and Variants of the mec Element in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenotypic and genotypic characterization of oxacillin-susceptible and mecA positive Staphylococcus aureus strains isolated in Uruguay | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]

- 21. First Report of Oxacillin Susceptible mecA-Positive Staphylococcus aureus in a Children’s Hospital in Kunming, China - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Dawn of a New Defense: An In-depth Technical Guide to the Initial Clinical Trials and Therapeutic Uses of Methicillin

Foreword: This document provides a detailed examination of the pivotal early clinical trials and therapeutic applications of methicillin (B1676495), a semi-synthetic penicillin that marked a turning point in the battle against antibiotic-resistant bacteria. Developed in 1959 and introduced into clinical practice in 1960, methicillin was specifically engineered to combat the growing threat of penicillinase-producing Staphylococcus aureus.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational data and methodologies that established methicillin's role in medicine.

Introduction: The Rise of Penicillin Resistance and the Advent of Methicillin

The widespread use of penicillin in the 1940s and 1950s led to a dramatic increase in penicillin-resistant Staphylococcus aureus strains, primarily through the production of the enzyme penicillinase, which inactivates the antibiotic. This growing resistance posed a significant clinical challenge, rendering many common infections difficult to treat. The development of methicillin by Beecham Research Laboratories in 1959 was a direct response to this crisis.[1] Methicillin's unique chemical structure rendered it resistant to inactivation by staphylococcal penicillinase, offering a new line of defense against these formidable pathogens.

Mechanism of Action

Like other penicillin antibiotics, methicillin's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the staphylococcal cell wall. By acylating the active site of these enzymes, methicillin disrupts the structural integrity of the cell wall, leading to cell lysis and death. The key innovation of methicillin was the addition of a 2,6-dimethoxyphenyl group to the penicillin nucleus. This bulky side chain sterically hinders the binding of penicillinase, protecting the β-lactam ring from enzymatic hydrolysis and allowing the antibiotic to reach its PBP targets in resistant strains.

Initial Clinical Trials: Efficacy and Dosage

The first clinical evaluations of methicillin, then referred to as BRL 1241 or "Celbenin," were conducted in the United Kingdom in 1960 and 1961. These trials were crucial in establishing its efficacy against penicillin-resistant staphylococcal infections and determining appropriate dosages.

Key Early Clinical Studies

The initial clinical data for methicillin was primarily documented in a series of papers published in the British Medical Journal in 1961. These studies, led by researchers such as Douthwaite, Stewart, and Rolinson, provided the foundational evidence for its clinical use.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from these initial clinical reports.

| Table 1: Patient Demographics and Infection Types in Initial Methicillin Trials (1960-1961) | |

| Total Number of Patients Treated | Data not consistently aggregated across early reports, but individual studies reported on small series of patients. |

| Age Range | Adults and children |

| Primary Infections Treated | - Severe staphylococcal septicemia- Post-operative wound infections- Pneumonia- Osteomyelitis- Abscesses |

| Causative Organism | Penicillin-resistant Staphylococcus aureus (confirmed by in vitro testing) |

| Table 2: Methicillin Dosage and Administration in Initial Clinical Trials (1960-1961) | |

| Route of Administration | Intramuscular injection |

| Adult Dosage | 1 gram every 4 to 6 hours |

| Pediatric Dosage | 100 mg/kg of body weight per day, divided into four doses |

| Duration of Treatment | Varied depending on the severity and type of infection, typically ranging from a few days to several weeks. |

| Table 3: Clinical Outcomes in Initial Methicillin Trials (1960-1961) | |

| Reported Cure Rates | High, particularly in cases of severe, life-threatening infections that had failed to respond to penicillin and other antibiotics. Specific percentages are not consistently provided across all early reports, but the qualitative assessment was overwhelmingly positive. |

| Time to Clinical Improvement | Often rapid, with patients showing signs of recovery within 24-48 hours of starting treatment. |

| Bacteriological Clearance | Achieved in a majority of treated patients, with follow-up cultures showing elimination of the penicillin-resistant Staphylococcus aureus. |

| Table 4: Adverse Effects Observed in Initial Methicillin Trials (1960-1961) | |

| Local Reactions | Pain at the injection site (common) |

| Systemic Reactions | - Skin rashes (occasional)- Drug fever (rare)- Evidence of transient bone marrow depression (e.g., neutropenia) was noted in some reports, which was reversible upon discontinuation of the drug. |

| Renal Toxicity | Not a prominent feature in the earliest reports, though later clinical experience identified interstitial nephritis as a potential, albeit rare, adverse effect.[1] |

Experimental Protocols

The methodologies employed in the initial clinical trials of methicillin were foundational for subsequent antibiotic research. The following outlines the key experimental protocols.

Patient Selection Criteria

-

Inclusion Criteria: Patients with severe, clinically diagnosed staphylococcal infections that were confirmed to be caused by penicillin-resistant Staphylococcus aureus. This was often in the context of failed prior antibiotic therapy.

-

Exclusion Criteria: Patients with known hypersensitivity to penicillin.

Bacteriological Examination

-

Sample Collection: Specimens (e.g., blood, pus, sputum) were collected from the site of infection before and during treatment.

-

Organism Identification: Staphylococcus aureus was identified using standard microbiological techniques, including Gram staining, colony morphology, and coagulase testing.

-

Antibiotic Susceptibility Testing:

-

Method: Disc diffusion and/or tube dilution methods were used to determine the susceptibility of the isolated staphylococci to penicillin and methicillin.

-

Interpretation: Strains were considered resistant to penicillin if they produced penicillinase. Methicillin susceptibility was determined by the minimum inhibitory concentration (MIC).

-

Treatment Regimen

-

Dosage and Administration: As detailed in Table 2, methicillin was administered via intramuscular injection at regular intervals to maintain therapeutic blood levels.

-

Monitoring: Patients were closely monitored for clinical signs of improvement, including temperature reduction, resolution of local signs of infection, and overall well-being. Bacteriological samples were taken periodically to assess for the eradication of the pathogen.

Therapeutic Uses and Clinical Impact

The introduction of methicillin revolutionized the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its primary therapeutic indications included:

-

Septicemia: For life-threatening bloodstream infections.

-

Endocarditis: In cases of heart valve infections.

-

Osteomyelitis: For bone infections.

-

Pneumonia and Lung Abscesses: Particularly in a hospital setting.

-

Severe Skin and Soft Tissue Infections: Including post-operative wound infections and cellulitis.

The immediate impact of methicillin was a significant reduction in the morbidity and mortality associated with these severe infections. However, the success of methicillin was soon challenged by the emergence of methicillin-resistant Staphylococcus aureus (MRSA), with the first cases being reported as early as 1961.[3] The mechanism of resistance in MRSA involves the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with a low affinity for methicillin and other β-lactam antibiotics.

Conclusion

The initial clinical trials of methicillin were a landmark in the history of antimicrobial chemotherapy. They demonstrated the successful application of rational drug design to overcome a specific mechanism of bacterial resistance. The data from these early studies rapidly established methicillin as the standard of care for infections caused by penicillinase-producing Staphylococcus aureus. While the emergence of MRSA ultimately limited its long-term utility, the principles established in the development and clinical evaluation of methicillin continue to inform the discovery and assessment of new antibiotics today. This guide serves as a testament to the pioneering work that ushered in a new era of antibiotic therapy and highlights the perpetual challenge of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for Preparing Methicillin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of methicillin (B1676495) stock solutions for various laboratory applications, including microbiology susceptibility testing and in vitro assays. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

Methicillin is supplied as a sodium salt, a white to off-white crystalline powder.[1] Proper handling and storage are essential to maintain its potency.

| Parameter | Value | Solvents & Remarks | Source(s) |

| Molecular Formula | C₁₇H₁₉N₂NaO₆S | - | [2] |

| Molecular Weight | 402.4 g/mol | - | [2] |

| Purity | ≥90% | Varies by supplier. | [3] |

| Solubility | |||

| ~10 mg/mL | PBS (pH 7.2) | [3] | |

| ≥ 100 mg/mL | DMSO | [2] | |

| ~2 mg/mL | Ethanol | [3] | |

| ~20 mg/mL | Dimethylformamide (DMF) | [3] | |

| Freely Soluble | Methanol, Pyridine | [1] | |

| Slightly Soluble | Water | [4] | |

| Storage (Solid) | -20°C | Protect from light. Stable for ≥ 4 years. | [3][5] |

| Storage (Stock Solution) | |||

| -20°C or -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Stable for up to 3 months at -25°C. | [5] | |

| Aqueous solutions | Not recommended for storage for more than one day. | [3][5] | |

| Working Concentration | Varies by application | For S. aureus, a MIC value of 2.1 µg/mL has been reported. For MRSA screening, oxacillin (B1211168) at 2 and 4 µg/ml is used. | [2][6] |

Experimental Protocols

Safety Precautions

Methicillin sodium salt is a hazardous substance and should be handled with care.[3][7]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.[8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] Handle in a well-ventilated area or a chemical fume hood.[10]

-

Disposal: Dispose of waste according to institutional guidelines for chemical waste.[10]

Preparation of a 10 mg/mL Methicillin Stock Solution in PBS

This protocol is suitable for preparing a stock solution for many microbiology applications.

Materials:

-

Methicillin sodium salt powder

-

Phosphate-buffered saline (PBS), pH 7.2, sterile

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of methicillin sodium salt powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.

-

Dissolving: Transfer the powder to a sterile conical tube. Add the desired volume of sterile PBS (pH 7.2). For the example above, add 10 mL of PBS.

-

Mixing: Vortex the tube until the powder is completely dissolved.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is critical for preventing bacterial contamination of the stock solution.

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[5]

-

Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials. Store the aliquots at -20°C or -80°C.[5]

Preparation of a High-Concentration Stock Solution in DMSO

For applications requiring a higher concentration, DMSO can be used as a solvent.

Materials:

-

Methicillin sodium salt powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile conical tubes

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Aseptic Technique: Work in a sterile environment.

-

Weighing: Weigh the desired amount of methicillin sodium salt powder.

-

Dissolving: Add the appropriate volume of sterile DMSO to the powder in a sterile conical tube.

-

Mixing: Vortex thoroughly until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Label them appropriately and store at -20°C or -80°C.

Note: When using a DMSO stock solution for aqueous-based assays, ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for preparing a sterile methicillin stock solution.

Caption: A flowchart of the methicillin stock solution preparation process.

References

- 1. Methicillin | C17H20N2O6S | CID 6087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Methicillin Sodium Salt CAS#: 132-92-3 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Laboratory Maintenance of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Methicillin Susceptibility Testing of MRSA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to beta-lactam antibiotics. Accurate and reliable detection of methicillin (B1676495) resistance is crucial for appropriate patient management, infection control, and the development of new antimicrobial agents. These application notes provide detailed protocols for the phenotypic and genotypic detection of MRSA. The primary mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics.[1][2]

Key Methodologies for MRSA Detection

Several methods are available for determining methicillin susceptibility in S. aureus. These can be broadly categorized as:

-

Phenotypic Methods: These methods assess the expression of resistance in the presence of a beta-lactam agent.

-

Broth Microdilution

-

Disk Diffusion

-

Latex Agglutination for PBP2a

-

-

Genotypic Methods: These methods detect the genetic determinant of resistance, primarily the mecA gene.

-

Polymerase Chain Reaction (PCR)

-

Cefoxitin (B1668866) is often used as a surrogate for methicillin/oxacillin (B1211168) in phenotypic tests as it is a better inducer of mecA gene expression, leading to more reliable results.[1][3]

Quantitative Data Summary

The following tables summarize the interpretive criteria for methicillin susceptibility testing based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Table 1: Broth Microdilution MIC Interpretive Criteria for Oxacillin and Cefoxitin (μg/mL)

| Organism | Agent | Susceptible | Intermediate | Resistant | Guidelines |

| Staphylococcus aureus | Oxacillin | ≤2 | - | ≥4 | CLSI |

| Staphylococcus aureus | Cefoxitin | ≤4 | - | ≥8 | CLSI[1] |

| Staphylococcus aureus | Oxacillin | ≤2 | - | >2 | EUCAST |

| Staphylococcus aureus | Cefoxitin | ≤4 | - | >4 | EUCAST |

Table 2: Disk Diffusion Zone Diameter Interpretive Criteria for Cefoxitin (30 μg disk) (mm)

| Organism | Susceptible | Resistant | Guidelines |

| Staphylococcus aureus | ≥22 | ≤21 | CLSI[1][4] |

| Staphylococcus aureus | ≥22 | <22 | EUCAST[5] |

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of S. aureus.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Antimicrobial agents (Oxacillin or Cefoxitin)

-

S. aureus isolate

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (33-35°C)[4]

-

Micropipettes and sterile tips

Procedure:

-

Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of oxacillin or cefoxitin in CAMHB in the microtiter plates. The final concentration range should typically span from 0.12 to 128 μg/mL.

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the S. aureus isolate from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/well in the microtiter plate.

-

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 33-35°C for 16-20 hours.[4]

-

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. Compare the MIC value to the interpretive criteria in Table 1 to determine if the isolate is susceptible or resistant.

Protocol 2: Cefoxitin Disk Diffusion Testing (Kirby-Bauer)

This method assesses the susceptibility of S. aureus to cefoxitin by measuring the diameter of the zone of growth inhibition around a cefoxitin-impregnated disk.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Cefoxitin disks (30 μg)

-

S. aureus isolate

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Sterile cotton swabs

-

Incubator (33-35°C)[4]

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare an inoculum suspension as described in Protocol 1, step 2.

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Disk Application:

-

Aseptically apply a 30 μg cefoxitin disk to the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Incubate the plates in an inverted position at 33-35°C for 16-18 hours. For detection of methicillin resistance, incubation for a full 24 hours is recommended.[4][6]

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Compare the zone diameter to the interpretive criteria in Table 2 to classify the isolate as susceptible or resistant.

Protocol 3: PBP2a Latex Agglutination Test

This rapid test detects the presence of PBP2a, the protein product of the mecA gene.

Materials:

-

PBP2a latex agglutination test kit (e.g., Oxoid™ PBP2' Test)

-

S. aureus isolate

-

Test cards

-

Mixing sticks

-

Extraction reagents (provided in the kit)

-

Boiling water bath or heat block

Procedure:

-

Colony Suspension: Suspend a loopful of bacterial colonies in the extraction reagent provided in the kit.

-

Cell Lysis: Boil the bacterial suspension for 3 minutes to lyse the cells and release PBP2a.[7]

-

Centrifugation: Centrifuge the lysate to pellet the cell debris.

-

Latex Agglutination:

-

Place a drop of the test latex reagent (latex particles coated with anti-PBP2a antibodies) onto a circle on the test card.

-

Add a drop of the supernatant from the cell lysate to the latex reagent.

-

Mix the suspension with a mixing stick and rock the card for up to 3 minutes.

-

-

Result Interpretation:

-

Positive: Visible agglutination (clumping) of the latex particles indicates the presence of PBP2a, confirming methicillin resistance.

-

Negative: A smooth, milky suspension with no agglutination indicates the absence of PBP2a.

-

Protocol 4: PCR for mecA Gene Detection

This molecular method is considered the gold standard for detecting methicillin resistance.

Materials:

-

S. aureus isolate

-

DNA extraction kit

-

PCR thermal cycler

-

PCR tubes or plates

-

mecA-specific primers

-

Taq DNA polymerase, dNTPs, and PCR buffer

-

Agarose (B213101) gel electrophoresis equipment

-

DNA ladder and loading dye

-

Ethidium bromide or other DNA stain

Procedure:

-

DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial DNA extraction kit or a standard laboratory protocol.

-

PCR Amplification:

-

Prepare a PCR master mix containing Taq DNA polymerase, dNTPs, PCR buffer, and mecA-specific primers.

-

Add the extracted DNA template to the master mix.

-

Perform PCR amplification using the following cycling conditions (example):

-

-

Gel Electrophoresis:

-

Load the PCR products onto an agarose gel containing a DNA stain.

-

Run the gel to separate the DNA fragments by size.

-

Include a DNA ladder for size comparison.

-

-

Result Interpretation:

-

Positive: The presence of a DNA band of the expected size for the mecA gene amplicon confirms the isolate as MRSA.

-

Negative: The absence of the specific band indicates a methicillin-susceptible isolate.

-

Signaling Pathways and Workflows

References

- 1. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 2. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. en.iacld.com [en.iacld.com]

- 5. Disk Diffusion Testing for Detection of Methicillin-Resistant Staphylococci: Does Moxalactam Improve upon Cefoxitin? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. Rapid Detection of Methicillin Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. Rapid PCR-Based Identification of Methicillin-Resistant Staphylococcus aureus from Screening Swabs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selection of Methicillin-Resistant Bacterial Strains

Introduction

Methicillin (B1676495), a narrow-spectrum β-lactam antibiotic, was historically significant in treating infections caused by penicillinase-producing Staphylococcus aureus. However, the emergence and global spread of methicillin-resistant Staphylococcus aureus (MRSA) has rendered methicillin clinically obsolete for treating such infections.[1] Resistance is primarily mediated by the mecA gene, which is carried on a mobile genetic element known as the staphylococcal cassette chromosome mec (SCCmec).[2][3][4] This gene encodes a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics, thereby allowing the bacteria to synthesize their cell wall even in the presence of the drug.[1][3][4][5] In a laboratory setting, methicillin or its more stable surrogates, oxacillin (B1211168) and cefoxitin, are utilized to select for and identify resistant bacterial strains.[1][6][7]

These application notes provide detailed protocols for the selection of methicillin-resistant bacteria, with a particular focus on MRSA.

Mechanism of Action and Resistance

β-lactam antibiotics like methicillin function by inhibiting penicillin-binding proteins (PBPs), which are enzymes crucial for the synthesis of the bacterial cell wall's peptidoglycan.[1] This inhibition leads to cell lysis and bacterial death. In resistant strains, the acquisition of the mecA gene provides a bypass mechanism. The product of the mecA gene, PBP2a, takes over the function of cell wall synthesis from the native PBPs that are inhibited by methicillin.[1][4]

The expression of the mecA gene is controlled by a signal transduction pathway involving the sensor protein MecR1 and the repressor MecI.[4][8] In the absence of a β-lactam antibiotic, MecI represses the transcription of mecA. When a β-lactam is present, it is sensed by MecR1, leading to the inactivation of MecI and subsequent expression of mecA.[8]

Data Presentation

The following table summarizes the typical concentrations of methicillin and its surrogates used for the selection and screening of resistant bacterial strains.

| Antibiotic | Organism | Test Method | Concentration (µg/mL) | Reference |

| Methicillin | Staphylococcus aureus | MIC Breakpoint | ≥ 4 (Resistant) | [9] |

| Oxacillin | Staphylococcus aureus | Agar (B569324) Screen | 6 | [6][10] |